molecular formula C11H13ClO3 B1627648 2-Chloro-5-methoxy-4-propoxybenzaldehyde CAS No. 832677-76-6

2-Chloro-5-methoxy-4-propoxybenzaldehyde

Cat. No.: B1627648
CAS No.: 832677-76-6
M. Wt: 228.67 g/mol
InChI Key: VCEIJWMWXADXLH-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-propoxybenzaldehyde is an organic compound with the molecular formula C11H13ClO3 It is a derivative of benzaldehyde, characterized by the presence of chloro, methoxy, and propoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-propoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Chlorination: Introduction of the chloro group at the 2-position of the benzene ring.

    Methoxylation: Introduction of the methoxy group at the 5-position.

    Propoxylation: Introduction of the propoxy group at the 4-position.

These steps can be carried out using various reagents and catalysts under controlled conditions to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination, methoxylation, and propoxylation processes. These processes are optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-propoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Conversion to corresponding alcohols or other reduced products.

    Substitution: Replacement of the chloro, methoxy, or propoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Chloro-5-methoxy-4-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-propoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxybenzaldehyde: Lacks the propoxy group, which may affect its reactivity and applications.

    4-Propoxybenzaldehyde: Lacks the chloro and methoxy groups, leading to different chemical properties.

    5-Methoxy-2-chlorobenzaldehyde: Similar structure but different substitution pattern, affecting its reactivity.

Uniqueness

2-Chloro-5-methoxy-4-propoxybenzaldehyde is unique due to the specific combination of chloro, methoxy, and propoxy groups on the benzene ring

Properties

IUPAC Name

2-chloro-5-methoxy-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEIJWMWXADXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598883
Record name 2-Chloro-5-methoxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832677-76-6
Record name 2-Chloro-5-methoxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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